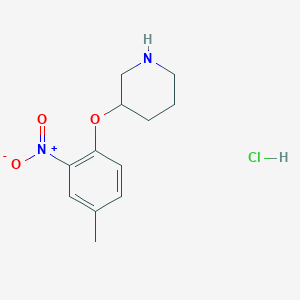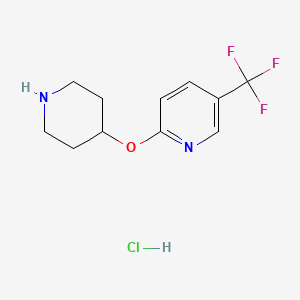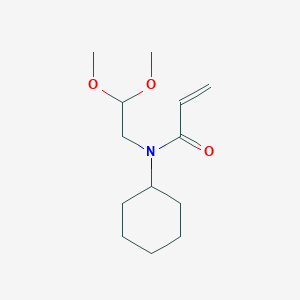![molecular formula C12H17NO B1397788 N-[(4-methoxyphenyl)methyl]cyclobutanamine CAS No. 1181382-84-2](/img/structure/B1397788.png)
N-[(4-methoxyphenyl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]cyclobutanamine (NMCB) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic amine that is composed of four carbon atoms connected to an amine group, as well as a phenylmethyl group. NMCB is a colorless liquid at room temperature and is soluble in water, ethanol, and other polar solvents.
Applications De Recherche Scientifique
Cyclobutane-Containing Alkaloids: Biological Activities and Drug Discovery
Cyclobutane-containing alkaloids have been identified in both terrestrial and marine species, exhibiting a wide range of biological activities. These compounds, including those structurally related to N-[(4-methoxyphenyl)methyl]cyclobutanamine, are noted for their antimicrobial, antibacterial, antitumor, and other significant activities. Their potential as leads for drug discovery is emphasized, highlighting their importance in the development of new therapeutic agents. The review of these compounds points toward new possible applications in pharmaceutical research, suggesting that similar structural compounds like N-[(4-methoxyphenyl)methyl]cyclobutanamine may also possess valuable biological properties worth exploring (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Lawesson's Reagent in Synthesis of Macrocyclic Natural Products
The review on the use of Lawesson's reagent, which involves compounds with structural motifs similar to N-[(4-methoxyphenyl)methyl]cyclobutanamine, outlines its applications in synthesizing macrocyclic natural products. This reagent is highlighted for its versatility, excellent regioselectivity, chemoselectivity, and high yield, particularly in the thionation of carbonyl moieties and cyclization to construct key heterocyclic fragments in macrocyclic natural products. Such synthetic applications underscore the potential utility of structurally related compounds in the synthesis of complex natural products with medicinal significance (Larik et al., 2017).
Photodynamic Therapy in Dermatology
Research on photodynamic therapy (PDT), an emerging treatment modality in dermatology, utilizes photosensitizing drugs activated by light to cause selective cytotoxic damage to diseased cells. While the direct application of N-[(4-methoxyphenyl)methyl]cyclobutanamine is not mentioned, the study’s focus on novel treatment approaches using light-activated compounds in dermatology suggests potential research avenues for exploring the photodynamic properties of cyclobutane-containing compounds and their derivatives in treating skin conditions (Lee & Baron, 2011).
DNA Methyltransferase Inhibitors in Cancer Therapy
The exploration of DNA methyltransferase inhibitors for cancer therapy discusses the role of epigenetic modifications in cancer etiology and the potential of small molecule inhibitors, including those structurally related to N-[(4-methoxyphenyl)methyl]cyclobutanamine, in reversing these modifications. This highlights the importance of such compounds in developing novel cancer therapeutics, emphasizing their potential in modulating epigenetic processes to treat cancer (Lyko & Brown, 2005).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPXRGPYGNBPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]cyclobutanamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
![4-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397708.png)

![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397712.png)
![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)


![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)

